Acetic acid, 2-(4-tricyclo[3.3.1.13,7]dec-1-ylphenoxy)-, 2-[(phenylamino)thioxomethyl]hydrazide
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Overview
Description
Acetic acid, 2-(4-tricyclo[3.3.1.13,7]dec-1-ylphenoxy)-, 2-[(phenylamino)thioxomethyl]hydrazide: is a complex organic compound with a unique structure that combines a tricyclo[33113,7]decane moiety with a phenoxy group and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, 2-(4-tricyclo[3.3.1.13,7]dec-1-ylphenoxy)-, 2-[(phenylamino)thioxomethyl]hydrazide typically involves multiple steps. The initial step often includes the preparation of the tricyclo[3.3.1.13,7]decane moiety, which is then functionalized with a phenoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the hydrazide group, converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: In biological research, it is used to study enzyme interactions and as a probe for investigating cellular processes.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of advanced materials .
Mechanism of Action
The mechanism of action of acetic acid, 2-(4-tricyclo[3.3.1.13,7]dec-1-ylphenoxy)-, 2-[(phenylamino)thioxomethyl]hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the phenoxy group can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
- Acetic acid, 2-chloro-2-oxo-, tricyclo[3.3.1.13,7]dec-1-yl ester
- Acetic acid, 2-(4-tricyclo[3.3.1.13,7]dec-1-ylphenoxy)-, 1,1-dimethylethyl ester
Comparison:
- Acetic acid, 2-chloro-2-oxo-, tricyclo[3.3.1.13,7]dec-1-yl ester has a similar tricyclo[3.3.1.13,7]decane moiety but differs in the presence of a chloro-oxo group instead of the hydrazide group.
- Acetic acid, 2-(4-tricyclo[3.3.1.13,7]dec-1-ylphenoxy)-, 1,1-dimethylethyl ester shares the phenoxy group but has a dimethylethyl ester instead of the hydrazide group.
The uniqueness of acetic acid, 2-(4-tricyclo[3.3.1.13,7]dec-1-ylphenoxy)-, 2-[(phenylamino)thioxomethyl]hydrazide lies in its combination of the tricyclo[3.3.1.13,7]decane moiety with a phenoxy group and a hydrazide functional group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
325775-48-2 |
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Molecular Formula |
C25H29N3O2S |
Molecular Weight |
435.6 g/mol |
IUPAC Name |
1-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-3-phenylthiourea |
InChI |
InChI=1S/C25H29N3O2S/c29-23(27-28-24(31)26-21-4-2-1-3-5-21)16-30-22-8-6-20(7-9-22)25-13-17-10-18(14-25)12-19(11-17)15-25/h1-9,17-19H,10-16H2,(H,27,29)(H2,26,28,31) |
InChI Key |
OUJOUZIXFYJRKV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)OCC(=O)NNC(=S)NC5=CC=CC=C5 |
Origin of Product |
United States |
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